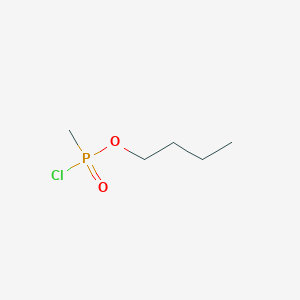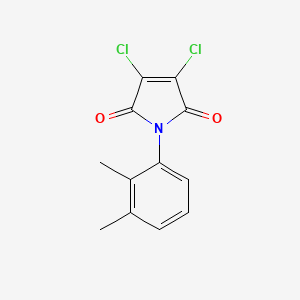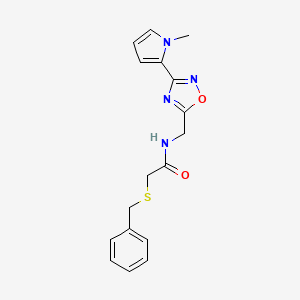
Methylchloridophosphonic acid butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions of Esters Esters undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . They can also undergo transesterification, a process in which one ester is transformed into another by reaction with an alcohol .
Scientific Research Applications
Transesterification Reactions
Methylchloridophosphonic acid butyl ester (also known as methyl chlorophosphonate butyl ester) has been investigated for its role in transesterification reactions. Notably, the use of metal t-butoxide (NaOtBu) as a nucleophile in transesterification reactions has garnered attention. For the first time, both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as key factors for the unusual nucleophilic behavior of NaOtBu in transesterification. NMR and real-time IR spectroscopies, along with deuterium-labeling experiments, were employed for mechanistic investigation . This understanding has led to several uncovering reactions:
Elaborative Transesterification: Direct access to value-added chiral α-amino acid t-butyl esters with almost complete retention of optical purity has been achieved using NaOtBu. This method provides an efficient route to synthesize these esters.
Non-Hydrolytic Deesterification: NaOtBu facilitates non-hydrolytic deesterification of esters, offering an alternative pathway for ester modification.
Selective Bond Cleavage: The compound has been employed for the selective bond cleavage of 3-benzoyloxazolidin-2-ones, demonstrating its versatility in bond manipulation.
Immobilization on Mesoporous Silica
Methylchloridophosphonic acid butyl ester can be immobilized on mesoporous silica materials (such as SBA-15 and MCM-41). This combination offers opportunities for applications in catalysis or drug delivery due to the benefits of moisture-stable phosphonic acids and large-surface-area solid supports .
Agro-Biological Activity
While not extensively studied, phosphonate compounds, including Methylchloridophosphonic acid butyl ester, have shown promise in agricultural applications. Further research in this area may reveal additional benefits .
Mechanism of Action
Mode of Action
The mode of action of Methylchloridophosphonic acid butyl ester is likely to involve a process known as transesterification, which is a common reaction for esters . In this process, the ester interacts with an alcohol in the presence of a catalyst, leading to the formation of a new ester and alcohol. The exact details of this interaction and the resulting changes would depend on the specific targets and the environmental conditions.
Biochemical Pathways
The biochemical pathways affected by Methylchloridophosphonic acid butyl ester are likely to be those involving the metabolism of esters. Ester metabolism involves various enzymes and can lead to the production of alcohols and acids . The downstream effects of these pathways could include changes in cellular signaling and function, although the specifics would depend on the exact nature of the ester and its targets.
Result of Action
The molecular and cellular effects of Methylchloridophosphonic acid butyl ester’s action would depend on its specific targets and the pathways it affects. Given its likely mode of action, it could potentially alter cellular signaling and function through its effects on ester metabolism .
Action Environment
The action, efficacy, and stability of Methylchloridophosphonic acid butyl ester are likely to be influenced by various environmental factors. These could include the presence of other chemicals, the pH and temperature of the environment, and the presence of specific enzymes or proteins
Future Directions
properties
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxybutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO2P/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAAUQJMUJWSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylchloridophosphonic acid butyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)
![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)
![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)
![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)
![4-Nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole](/img/structure/B2407564.png)


![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2407567.png)